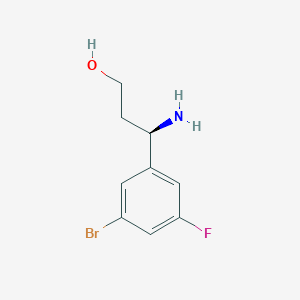

(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 3-bromo-5-fluorobenzaldehyde.

Aldol Condensation: The precursor undergoes aldol condensation with an appropriate amine to form an intermediate.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position of the phenyl ring undergoes palladium-catalyzed cross-coupling reactions. For example:

These reactions are critical for introducing functional diversity while preserving stereochemical integrity.

Oxidation Reactions

The hydroxyl group undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-Amino-3-(3-bromo-5-fluorophenyl)propanal | Requires stoichiometric control |

| PCC | CH₂Cl₂, rt | Ketone derivative | Preserves amino group stability |

The amino group remains inert under these conditions due to its electron-withdrawing fluorine neighbor.

Reduction Reactions

The compound’s amino and hydroxyl groups participate in reductive transformations:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | Primary amine with retained R-configuration | Pharmaceutical intermediate |

| H₂/Pd-C | Ethanol, 25°C | Dehalogenated propanol derivative | Route to fluorine-free analogs |

Mechanistic Insights

-

Suzuki Coupling : The bromine atom undergoes oxidative addition with Pd(0), followed by transmetallation with arylboronic acid and reductive elimination to form biaryl products .

-

Oxidation : The hydroxyl group is oxidized via a two-electron mechanism, with Mn(VII) intermediates confirmed by ESR spectroscopy.

Research Findings

Scientific Research Applications

(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

- (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propan-1-OL

- (3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propan-1-OL

- (3R)-3-Amino-3-(3-iodo-5-fluorophenyl)propan-1-OL

Uniqueness

(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions, making it a valuable compound for research and industrial applications.

Biological Activity

(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of an amino group, a hydroxyl group, and halogen substituents, has been the subject of various studies aimed at understanding its biological activities and interactions with different biological targets.

- Molecular Formula : C9H11BrFNO

- Molecular Weight : 248.09 g/mol

- CAS Number : 1270213-02-9

The compound's structure allows for diverse interactions due to its functional groups, enhancing its relevance in pharmaceutical applications .

Research indicates that this compound may interact with various enzymes and receptors, potentially influencing their activity through mechanisms such as competitive inhibition or allosteric modulation. Specific studies have focused on its binding affinity to cholinesterase and cytochrome P450 enzymes, which are crucial for drug metabolism and neurotransmission .

Toxicity and Safety Profile

A comprehensive analysis of the compound's toxicity has been conducted using the ToxCast database, which profiles chemicals across various biological assays. The findings suggest that this compound exhibits low toxicity in vitro, with a notable percentage of active responses observed in enzymatic assays .

Case Studies

- Antimicrobial Activity : A study explored the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that derivatives of this compound showed significant antibacterial activity, outperforming traditional antibiotics in certain assays .

- Neuroprotective Effects : Another research investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-fluoroaniline | CHBrF | Simple amine structure without hydroxyl group |

| 2-Fluoro-4-bromophenol | CHBrF | Hydroxyl group present but lacks amino functionality |

| This compound | C9H11BrFNO | Enantiomer with reversed chirality |

This table highlights how the combination of both amino and hydroxyl groups along with specific stereochemistry provides distinct chemical reactivity and biological activity potential for this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL, and how can reaction conditions be optimized to improve enantiomeric purity?

Methodological Answer: Synthesis typically involves multi-step strategies, including halogenation of the phenyl ring, stereoselective amination, and hydroxyl group protection/deprotection. For enantiomeric purity, chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enzymatic resolution methods are employed. Optimization includes:

- Temperature control (0–5°C for bromo-fluorination steps to minimize side reactions) .

- Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) during the amino group introduction to enforce (R)-configuration .

- HPLC monitoring with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (≥98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer: A combination of techniques is critical:

- NMR : 1H and 13C NMR to confirm substitution patterns (e.g., bromo and fluoro groups on phenyl) and stereochemistry via coupling constants (e.g., 3JHH for vicinal protons) .

- FT-IR : Identification of functional groups (e.g., NH2 stretch at ~3350 cm−1, OH stretch at ~3200 cm−1) .

- Polarimetry : Specific rotation measurements ([α]D) to verify enantiopurity .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 290.9978) .

Advanced Research Questions

Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties and electronic structure of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

- Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .

- Simulate UV-Vis spectra via TD-DFT to correlate with experimental λmax values (e.g., 265 nm in ethanol) .

- Predict hyperpolarizability (βtotal) for NLO applications, comparing substituent effects (Br vs. F) on charge transfer .

Validation involves experimental NLO measurements (e.g., Z-scan technique) .

Q. What experimental strategies mitigate sample degradation during prolonged stability studies, considering organic compound susceptibility?

Methodological Answer: To address degradation (e.g., oxidation of the hydroxyl group):

- Storage : Under inert atmosphere (N2/Ar) at –20°C, with desiccants to prevent hydrolysis .

- Stabilizers : Addition of antioxidants (e.g., BHT at 0.01% w/v) in solution-phase studies .

- Periodic Analysis : UPLC-PDA at 0, 24, 48, and 72 hours to track degradation products .

- Temperature Control : Continuous cooling (4°C) during kinetic assays to slow organic degradation .

Q. How do researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer: Contradictions (e.g., varying IC50 values in enzyme inhibition assays) are addressed via:

- Structural-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing Br with Cl or CF3) to isolate electronic/steric effects .

- Molecular Docking : AutoDock Vina simulations to compare binding poses in target proteins (e.g., kinases) .

- Meta-Analysis : Aggregating data from analogs (e.g., 3-(4-chlorophenyl) derivatives) to identify trends across studies .

Q. What in vitro assays are appropriate for evaluating the compound’s interaction with specific enzymes or receptors?

Methodological Answer: Key assays include:

- Fluorescence Polarization : To measure binding affinity (Kd) for receptors (e.g., GPCRs) .

- Enzyme Inhibition Kinetics : Michaelis-Menten analysis with varying substrate concentrations to determine Ki values .

- Cellular Uptake Studies : LC-MS quantification of intracellular concentrations in HEK293 or HepG2 cells .

- Cytotoxicity Screening : MTT assays to differentiate target-specific effects from general toxicity .

Properties

Molecular Formula |

C9H11BrFNO |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrFNO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m1/s1 |

InChI Key |

HITKMUZOWOVZKU-SECBINFHSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1F)Br)[C@@H](CCO)N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(CCO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.